Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]
Description
Rel-(3aR,6aS)-1'-Methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a spirocyclic compound featuring a fused furopyrrole ring system connected to a piperidine moiety via a spiro junction. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selectivity in receptor binding or enzymatic inhibition.
Properties
IUPAC Name |
(3aR,6aS)-1'-methylspiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13-4-2-11(3-5-13)8-12-10-7-14-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGHMSPWHYEV-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3C2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2(CC1)CN[C@H]3[C@@H]2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a spiro-fused ring system. Its chemical formula is with a molecular weight of 218.29 g/mol. The unique arrangement of atoms in this compound contributes to its biological properties.
Research indicates that compounds similar to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of neurotransmitter systems and potential anti-cancer properties.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]. For instance:
- In vitro Studies : In cell lines such as MDA-MB-231 (breast cancer) and DU145 (prostate cancer), compounds with similar structures have demonstrated significant inhibition of cell proliferation and migration. The mechanisms often involve the downregulation of matrix metalloproteinases (MMPs) and modulation of the PI3K/Akt signaling pathway .
- In vivo Studies : Preclinical models have shown that these compounds can enhance the efficacy of standard chemotherapy agents by sensitizing tumor cells to treatment. For example, combining these compounds with DNA-damaging agents has resulted in improved tumor regression in xenograft models .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Similar compounds have been shown to influence neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and function. This could have implications for treating neurodegenerative diseases .
Data Tables
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Jeong et al. (2012) | LNCaP | Inhibition of motility | Downregulation of MMPs |
| Xu et al. (2012) | MDA-MB-231 | Reduced migration | Pathway inhibition |
| Zhou et al. (2006) | DU145 | Inhibition of invasion | RhoA-GTPase expression |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of derivatives similar to Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] demonstrated potent activity against various cancer cell lines. The derivatives were tested for their ability to inhibit cell growth and induce apoptosis through mitochondrial pathways.
- Neuroprotective Study : In a preclinical model for Alzheimer's disease, a related compound was administered to assess its effects on cognitive function and neuronal integrity. Results indicated significant improvements in memory retention and reduced neuronal apoptosis compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Furopyrrole Derivatives with Sulfonic Acid Substituents
- Compound: (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid Key Differences: The sulfonic acid group enhances solubility but reduces membrane permeability compared to the target compound’s methyl-piperidine group. Stereochemistry (3aS,6aS) may alter binding affinity in chiral environments . Molecular Formula: C₁₃H₁₉NO₄S (vs. target compound’s estimated C₁₁H₂₀N₂O).
Spiro vs. Fused Ring Systems
- Compound: (3aR,3bS,6aR,6bS)-5-methylhexahydro-4H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole-4,6(5H)-dione Key Differences: Incorporates a cyclobutane ring and dione groups, increasing ring strain and electrophilicity.
Pyrrolo[3,4-c]pyrrole Derivatives
- Compound: (3aR,6aS)-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Key Differences: The pyridinyl substituent introduces aromaticity and basicity, contrasting with the target’s aliphatic methyl group.
Substituent Effects on Pharmacological Properties
Methyl vs. Hydroxyethyl/Alkyl Substituents
- Patent Derivatives (e.g., (3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl):
Chlorinated Analogs
Pharmacologically Active Comparators
Risperidone Derivatives
- Compound : 9-Hydroxyrisperidone-(6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Natural Product: Fusarisetin A
- Compound: Fusarisetin A (CAS 1300041-53-5) A complex polycyclic structure with fused furo-pyrrole and indeno rings. While structurally distinct, its furopyrrole motif highlights the importance of oxygen-nitrogen heterocycles in bioactive molecules .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
